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isobutyrylbritannilactone

Cat. No.: B15613839 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of britannilactone derivatives, focusing on

their structure-activity relationships (SAR) in cytotoxic and anti-inflammatory activities. The

information is compiled from recent studies to facilitate further research and development in

this area.

Key Structure-Activity Relationship Insights
The biological activity of britannilactone derivatives is significantly influenced by specific

structural features. Key determinants of their cytotoxic and anti-inflammatory effects include the

α-methylene-γ-lactone moiety and substitutions at various positions on the sesquiterpene

scaffold.

For Cytotoxicity:

α-Methylene-γ-lactone Moiety: This functional group is crucial for cytotoxic activity.[1] Its

reactivity, likely through Michael addition with biological nucleophiles, is a key contributor to

the anticancer effects of these compounds.

Esterification at 6-OH: Enhancing the lipophilicity through esterification of the 6-hydroxyl

group has been shown to increase cytotoxic activity.[1] For instance, the introduction of a
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lauroyl group (12 carbons) at this position resulted in potent in vitro cytotoxicity, comparable

to the positive control etoposide.[1]

Apoptosis and Cell Cycle Arrest: Active derivatives have been observed to induce apoptosis

and cause cell cycle arrest in the G2/M phase in cancer cell lines.[1]

For Anti-inflammatory Activity:

α-Methylene-γ-butyrolactone Motif: Similar to cytotoxicity, this motif is essential for the

suppression of nitric oxide (NO) production, a key inflammatory mediator.[2] Derivatives

where this motif is altered show a significant loss of anti-inflammatory potency.[2]

Hydroxyl Group at C1: The presence of a hydroxyl group at the C1 position can significantly

enhance the anti-inflammatory effect by increasing the inhibition of NO production.[2]

Comparative Performance Data
The following tables summarize the in vitro cytotoxic and anti-inflammatory activities of various

britannilactone derivatives and related compounds, presented as IC50 values.

Table 1: Cytotoxic Activity of 1-O-acetylbritannilactone
Derivatives

Compound
R Group at
6-OH

HCT116
IC50 (µM)

HEp-2 IC50
(µM)

HeLa IC50
(µM)

CHO IC50
(µM)

1-O-

acetylbritannil

actone (ABL)

- > 50 > 50 > 50 > 50

Derivative

with Lauroyl

group

Lauroyl (12C) 2.91 4.32 6.78 Not Reported

Etoposide

(Positive

Control)

- 2.13 3.89 4.79 Not Reported

Data sourced from Dong et al., 2014.[1]
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Table 2: Cytotoxic Activity of Britannin (BRT)
Compound Cell Line IC50 (µM)

Britannin (BRT) MCF-7 (Breast Cancer) 9.6

Britannin (BRT) MDA-MB-468 (Breast Cancer) 6.8

Data sourced from a 2021 review on Britannin.[3]

Table 3: Anti-inflammatory Activity of 1β-Hydroxy
Alantolactone Derivatives

Compound Modification
NO Production
IC50 (µM) in
RAW264.7 cells

Cytotoxicity IC50
(µM) in RAW264.7
cells

1β-Hydroxy

Alantolactone
- 5.61 > 50

Derivative 2 C1-OH esterified 36.1 34.5

Derivative 3 C1-OH esterified 46.5 > 50

Derivative 4 C1-OH esterified 39.6 > 50

Derivative 5 C13 reduced > 1000 > 50

Derivative 6 Cycloaddition at C13 > 1000 > 50

Aminoguanidine

(Positive Control)
- > 50 Not Reported

Data sourced from a study on 1β-hydroxy alantolactone derivatives.[2]

Experimental Protocols
Cytotoxicity Assay (MTT Assay)
The in vitro cytotoxic activities of the compounds were evaluated using the 3-(4,5-

dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[1]
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Cell Seeding: Human cancer cell lines (HCT116, HEp-2, HeLa) and a normal hamster cell

line (CHO) were seeded into 96-well plates at a density of 5 × 10³ cells/well.

Compound Treatment: After 24 hours of incubation, the cells were treated with various

concentrations of the test compounds for 48 hours.

MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the

plates were incubated for an additional 4 hours.

Formazan Solubilization: The medium was discarded, and 150 µL of dimethyl sulfoxide

(DMSO) was added to each well to dissolve the formazan crystals.

Absorbance Measurement: The absorbance was measured at 490 nm using a microplate

reader.

IC50 Calculation: The 50% inhibitory concentration (IC50) was calculated from the dose-

response curves.

Nitric Oxide (NO) Production Assay
The anti-inflammatory activity was assessed by measuring the inhibition of nitric oxide (NO)

production in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage cells.[2]

Cell Seeding: RAW264.7 cells were seeded in 96-well plates at a density of 5 × 10⁴ cells/well

and incubated for 24 hours.

Compound and LPS Treatment: The cells were pre-treated with various concentrations of the

test compounds for 1 hour, followed by stimulation with LPS (1 µg/mL) for 24 hours.

Nitrite Measurement: The concentration of nitrite (a stable metabolite of NO) in the culture

supernatant was measured using the Griess reagent. 100 µL of supernatant was mixed with

100 µL of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-

naphthyl)ethylenediamine dihydrochloride).

Absorbance Measurement: The absorbance was measured at 540 nm.

IC50 Calculation: The IC50 value for NO production inhibition was calculated. Cell viability

was also assessed using the MTT assay to exclude cytotoxic effects.
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Signaling Pathway and Experimental Workflow
Visualization
The following diagrams illustrate a key signaling pathway targeted by britannilactone

derivatives and a typical experimental workflow for evaluating their cytotoxic activity.
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Caption: NF-κB signaling pathway in inflammation and its inhibition by britannilactone

derivatives.
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Caption: Experimental workflow for the MTT-based cytotoxicity assay.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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